molecular formula C21H22N4O2 B2440859 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034469-70-8

5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2440859
CAS No.: 2034469-70-8
M. Wt: 362.433
InChI Key: YIRWBXPTNQCXHU-UHFFFAOYSA-N
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Description

5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the isoxazole ring, followed by the introduction of the piperidine and pyridine moieties. Reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, it may be investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

When compared to similar compounds, 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    Isoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents attached to the ring.

    Piperidine derivatives: Compounds with the piperidine ring structure, which may have different substituents and functional groups.

    Pyridine derivatives: Molecules containing the pyridine ring, with variations in the attached functional groups. The uniqueness of this compound lies in its specific arrangement of these functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

5-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(19-13-20(27-24-19)17-5-2-1-3-6-17)23-14-16-8-11-25(12-9-16)18-7-4-10-22-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRWBXPTNQCXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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